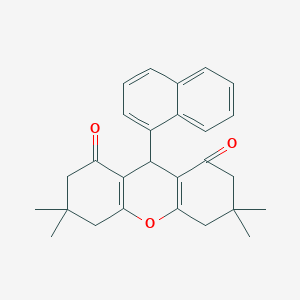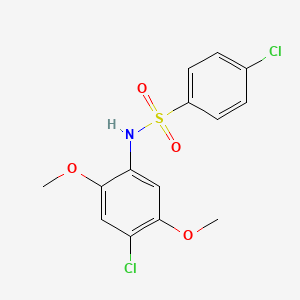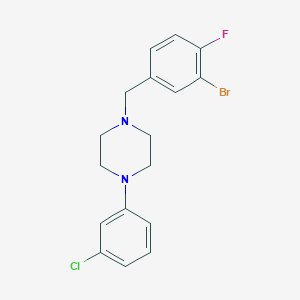
3,3,6,6-TETRAMETHYL-9-(NAPHTHALEN-1-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Descripción general
Descripción
3,3,6,6-TETRAMETHYL-9-(NAPHTHALEN-1-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the xanthene family, characterized by a tricyclic structure with oxygen atoms. The presence of naphthalene and multiple methyl groups contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-9-(NAPHTHALEN-1-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-naphthol with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-TETRAMETHYL-9-(NAPHTHALEN-1-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced xanthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles like nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitronium tetrafluoroborate in sulfuric acid.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Nitro-substituted xanthene compounds.
Aplicaciones Científicas De Investigación
3,3,6,6-TETRAMETHYL-9-(NAPHTHALEN-1-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a precursor for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological imaging.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of high-performance materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-TETRAMETHYL-9-(NAPHTHALEN-1-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Xanthene: The parent compound with a simpler structure.
Rhodamine: A xanthene derivative used as a fluorescent dye.
Fluorescein: Another xanthene derivative with applications in biological imaging.
Uniqueness
3,3,6,6-TETRAMETHYL-9-(NAPHTHALEN-1-YL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE stands out due to its unique combination of naphthalene and multiple methyl groups, which enhance its chemical stability and fluorescence properties. This makes it particularly valuable in applications requiring high-performance materials and precise biological imaging.
Propiedades
IUPAC Name |
3,3,6,6-tetramethyl-9-naphthalen-1-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O3/c1-26(2)12-19(28)24-21(14-26)30-22-15-27(3,4)13-20(29)25(22)23(24)18-11-7-9-16-8-5-6-10-17(16)18/h5-11,23H,12-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWFQIPTRGDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC5=CC=CC=C54)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-phenylpiperazine](/img/structure/B3558530.png)
![1-(4-Chlorophenyl)-4-[(2,3-dichlorophenyl)methyl]piperazine](/img/structure/B3558533.png)
![1-[(5-Bromofuran-2-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3558540.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558545.png)
![1-[(2-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3558548.png)
![1-[(3-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3558559.png)
![1-[(4-Bromophenyl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3558567.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3558570.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3558578.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenyl]acetamide](/img/structure/B3558597.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3558618.png)
![1-[(5-Chloro-2-nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3558620.png)

